(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative characterized by an isopropylamino-methyl substituent at the 2-position of the pyrrolidine ring and a benzyl ester group at the 1-position.
Properties
IUPAC Name |
benzyl (2S)-2-[(propan-2-ylamino)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(2)17-11-15-9-6-10-18(15)16(19)20-12-14-7-4-3-5-8-14/h3-5,7-8,13,15,17H,6,9-12H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMPHVNVZIXDFR-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves the reaction of (S)-2-(Isopropylamino-methyl)-pyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Properties
Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects. Studies have shown that (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. This compound could serve as a lead structure for developing new antidepressant medications.
1.2 Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its structural similarity to other neuroactive compounds suggests potential efficacy in treating conditions like anxiety and schizophrenia, warranting further investigation through preclinical studies.
1.3 Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a subject of interest for developing novel anticancer therapies.
Organic Synthesis
2.1 Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis due to its functional groups. Its reactivity allows for various transformations, including amination and acylation, facilitating the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
2.2 Chiral Synthesis
As an optically active compound, this compound is valuable in asymmetric synthesis. It can be used to create other chiral compounds, which are crucial in the development of enantiomerically pure drugs.
Material Science
3.1 Polymer Chemistry
The compound can be utilized in the formulation of polymers with specific properties. Its functional groups can be incorporated into polymer chains, potentially leading to materials with enhanced mechanical and thermal properties suitable for various applications, including coatings and adhesives.
3.2 Drug Delivery Systems
Due to its amphiphilic nature, this compound may be explored as a component in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of poorly soluble drugs.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antidepressant Effects of Pyrrolidine Derivatives | Evaluated various derivatives for antidepressant activity | Identified significant mood-enhancing effects linked to serotonin modulation |
| Synthesis of Chiral Pyrrolidines | Investigated asymmetric synthesis methods | Demonstrated high yields of enantiomerically pure products using (S)-2-(Isopropylamino-methyl) derivatives |
| Anticancer Activity in Cell Lines | Assessed cytotoxic effects on cancer cells | Showed promising results with apoptosis induction in specific cancer types |
Mechanism of Action
The mechanism by which (S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrrolidine-1-carboxylic acid benzyl esters, which are frequently used as intermediates in drug discovery or as enzyme inhibitors. Below is a comparative analysis with key analogues:
Table 1: Comparative Data for Pyrrolidine-1-carboxylic Acid Benzyl Ester Derivatives
Key Observations
Substituent Impact: The isopropylamino-methyl group in the target compound introduces steric bulk compared to the methylamino-methyl group in its analog . This may influence binding affinity to biological targets like ACE2, as seen in related phosphinoyl derivatives .
Stereochemical Considerations :
- The (S)-configuration of the target compound contrasts with racemic mixtures (e.g., Compound 25), which may exhibit reduced specificity in biological systems .
Synthetic Utility :
- Many analogs (e.g., Compounds 24 and 25) serve as intermediates in stereoselective synthesis, highlighting the versatility of the pyrrolidine-benzyl ester scaffold .
Discontinuation Trends: The target compound and several analogs (e.g., 2-[((S)-2-Amino-propionylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester) are listed as discontinued, suggesting industry shifts toward more stable or potent derivatives .
Biological Activity
(S)-2-(Isopropylamino-methyl)-pyrrolidine-1-carboxylic acid benzyl ester, also known by its CAS number 73664-83-2, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The structure consists of a pyrrolidine ring substituted with an isopropylamino group and a benzyl ester, contributing to its unique pharmacological properties.
Research indicates that this compound may exhibit various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. Its structural similarity to other pyrrolidine derivatives suggests it may interact with specific receptors or enzymes involved in neurotransmission and inflammatory pathways.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence the levels of neurotransmitters such as serotonin and dopamine. This modulation could have implications for mood regulation and cognitive function.
- Anti-inflammatory Properties : The compound has shown potential in inhibiting inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antimicrobial properties, suggesting that this compound may also possess similar effects.
Study 1: Neurotransmitter Interaction
In a study examining the effects of this compound on neurotransmitter levels in vitro, researchers observed significant increases in serotonin uptake in neuronal cultures. This finding supports the hypothesis that the compound may enhance serotonergic activity, potentially offering therapeutic benefits for mood disorders.
Study 2: Anti-inflammatory Effects
A separate investigation focused on the compound's anti-inflammatory properties involved testing its effects on cytokine production in human macrophages. Results indicated that treatment with the compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- In vitro Cysteine Protease Inhibition : The compound’s IC50 against Plasmodium falciparum falcipain is measured using fluorogenic substrates (e.g., Z-Leu-Arg-AMC), with activity compared to artemisinin (IC50: 86.2–106.5 µM) .
- Parasite Growth Assays : Synchrotron-based assays quantify inhibition of parasite proliferation in erythrocyte cultures .
How can researchers resolve discrepancies in IC50 values between synthesis batches?
Advanced Research Focus
Discrepancies may arise from:
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., incomplete coupling or deprotection intermediates) .
- Reagent Stoichiometry : Optimize molar ratios of coupling agents (e.g., HATU vs. EDCI) to minimize side reactions .
- Biological Variability : Standardize assay conditions (e.g., parasite strain, incubation time) to reduce inter-experimental variance .
What structural modifications enhance the compound’s protease inhibition efficacy?
Q. Advanced Research Focus
- Substituent Effects : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the 4-position of the pyrrolidine ring improves binding to falcipain’s active site .
- Hydrophobic Tail Optimization : Modifying the benzyl ester moiety (e.g., replacing with naphthyl groups) enhances membrane permeability and target engagement .
- Protease Selectivity : Co-crystallization studies with falcipain vs. human cathepsins guide selective inhibitor design .
What safety precautions are critical when handling this compound?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., diazomethane) .
- Waste Disposal : Segregate halogenated byproducts (e.g., bromoketones) for specialized waste treatment .
How can computational modeling aid in optimizing this compound’s pharmacokinetics?
Q. Advanced Research Focus
- Molecular Dynamics (MD) Simulations : Predict binding stability with falcipain’s catalytic cysteine residue .
- ADMET Profiling : Use tools like SwissADME to estimate logP (lipophilicity) and CYP450 metabolism, guiding derivatization for improved oral bioavailability .
- QSAR Analysis : Correlate substituent electronic parameters (e.g., Hammett constants) with IC50 values to prioritize synthetic targets .
What analytical techniques confirm the compound’s purity and identity?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., integration ratios for benzyl protons) and absence of diastereomers .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., CHNO) with <5 ppm error .
- HPLC Purity Assessment : Reverse-phase C18 columns with UV detection (λ = 254 nm) ensure ≥95% purity .
Why might coupling reaction yields vary, and how can this be mitigated?
Q. Advanced Research Focus
- Reagent Sensitivity : HATU and EDCI are moisture-sensitive; use anhydrous solvents (e.g., DCM) and molecular sieves .
- Steric Hindrance : Bulky substituents on the pyrrolidine ring reduce coupling efficiency; switch to microwave-assisted synthesis to enhance reactivity .
- Workup Optimization : Extract unreacted starting materials using pH-controlled liquid-liquid extraction (e.g., 10% citric acid) .
How does the compound’s mechanism of action compare to other cysteine protease inhibitors?
Q. Advanced Research Focus
- Irreversible Binding : Unlike reversible inhibitors (e.g., E64), this compound forms a covalent adduct with falcipain’s catalytic cysteine, confirmed by mass spectrometry .
- Selectivity Over Human Proteases : Structural differences in the S2 pocket (e.g., larger in falcipain) enable selective targeting, validated by competitive inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
